molecular formula C8H17N B3379964 2,3,5-Trimethylpiperidine CAS No. 1797118-66-1

2,3,5-Trimethylpiperidine

Cat. No. B3379964
CAS RN: 1797118-66-1
M. Wt: 127.23 g/mol
InChI Key: QWCDTIOGQKLNHC-UHFFFAOYSA-N
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Description

“2,3,5-Trimethylpiperidine” is a chemical compound with the molecular formula C8H17N . It belongs to the class of organic compounds known as piperidines .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a six-membered ring that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Antimicrobial Activity

2,3,5-Trimethylpiperidine derivatives have been studied for their antimicrobial properties. Specifically, certain derivatives like 1,2,5-trimethylpiperidin-4-ols have shown significant antimicrobial activity against a range of microorganisms, suggesting their potential in antimicrobial applications (Dyusebaeva, Elibaeva, & Kalugin, 2017).

Synthesis Optimization

Research has focused on optimizing the synthesis conditions of 2,3,5-trimethylpyridine (collidine) from various precursors. This includes investigating the influence of temperature, reaction time, and catalysts, which is vital for industrial and laboratory production (Urošević, Mitic, Arsić, & Stojanović, 2022).

Stereochemical Studies

Stereochemical features in the formation of spiroimidazolidine derivatives from 1,2,5-trimethyl-4-piperidone have been explored. Understanding these structural aspects is crucial for the development of compounds with specific stereochemical properties (Unkovskii, D'yakov, Sokolova, Cherkaev, & Rozhnov, 1992).

NMR Spectroscopy and Structural Analysis

Proton magnetic resonance (PMR) spectroscopy has been employed to study the stereochemistry of various this compound derivatives. Such studies are fundamental in the determination of molecular configurations and understanding the behavior of these compounds in different environments (Booth, Little, & Feeney, 1968).

Gastric-Acid Inhibiting Applications

4-Methoxy-2,3,5-trimethylpyridine, a derivative of this compound, has been synthesized for use as a building block in the preparation of gastric-acid inhibiting compounds. This showcases the potential pharmaceutical applications of such derivatives (Mittelbach, Schmidt, Uray, Junek, Lamm, Ankner, Brändström, & Simonsson, 1988).

Chemical Derivatization in Metabolomics

In metabolomics studies, this compound derivatives have been implicated in the formation of artifacts during the chemical derivatization process. This is important for the accurate interpretation of metabolomics data, especially in gas chromatography-mass spectrometry (GC-MS) analyses (Kim, Metz, Hu, Wiedner, Kim, Smith, Morgan, & Zhang, 2011).

Fluorescence Studies and Latent Fluorophores

A novel class of latent fluorophores based on the trimethyl lock has been developed, demonstrating the utility of this compound derivatives in fluorescence and biological labeling applications (Chandran, Dickson, & Raines, 2005).

Synthesis of Specific Chemical Compounds

Studies on the synthesis of specific chemical compounds like 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride from 2,3,5-trimethylpyridine highlight the role of these derivatives in complex chemical syntheses (Xu Bao-cai, 2004).

Vibrational Spectra Analysis

The vibrational spectra of various trimethylpyridines, including 2,3,5-trimethylpyridine, have been analyzed to understand their fundamental frequencies and molecular interactions (Green & Harrison, 1973).

Safety and Hazards

“2,3,5-Trimethylpiperidine” is classified as a flammable liquid and vapor, and it is harmful if swallowed . It is recommended to avoid contact with skin and eyes, and not to breathe mist, gas, or vapors .

Future Directions

Piperidines are significant in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemical Analysis

properties

IUPAC Name

2,3,5-trimethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-6-4-7(2)8(3)9-5-6/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCDTIOGQKLNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(NC1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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